molecular formula C16H20N2O4 B5977794 N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5977794
M. Wt: 304.34 g/mol
InChI Key: UVWMZPAZONTGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as OPDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OPDA belongs to the class of compounds called benzodioxine derivatives and has been studied for its promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, studies have shown that it acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been studied for its effects on various biochemical and physiological processes in the body. It has been shown to reduce the levels of inflammatory cytokines and prostaglandins, which are involved in the development of inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It also has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Another area of interest is its potential use in the treatment of cancer. Studies are needed to determine the optimal dosage and administration of this compound for maximum anti-tumor effects. Additionally, further research is needed to explore the potential use of this compound in other areas of medicine, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of 3,4-methylenedioxyphenylacetone with propylamine and pyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.

Scientific Research Applications

N-(5-oxo-1-propyl-3-pyrrolidinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(5-oxo-1-propylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-2-7-18-9-11(8-15(18)19)17-16(20)14-10-21-12-5-3-4-6-13(12)22-14/h3-6,11,14H,2,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWMZPAZONTGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.